Brexpiprazole Di-N-Oxide is a derivative of brexpiprazole, an atypical antipsychotic medication primarily used in the treatment of schizophrenia and major depressive disorder. This compound is classified as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, while acting as an antagonist at serotonin 5-HT2A receptors. The chemical structure of brexpiprazole Di-N-Oxide includes a quinolinone core with modifications that enhance its pharmacological properties compared to its parent compound, brexpiprazole .
Brexpiprazole Di-N-Oxide is synthesized from brexpiprazole and belongs to the class of compounds known as quinolines. Its classification falls under the category of psychoactive agents due to its modulation of neurotransmitter systems in the brain, particularly those involving dopamine and serotonin .
Brexpiprazole Di-N-Oxide can be synthesized through a series of chemical reactions starting from 1,4-butanediol. The synthesis involves several key steps:
The industrial production methods optimize the coupling reaction of tosyl salt with 7-hydroxy-2(1H)-quinolinone under elevated temperatures to ensure high yield and purity .
The molecular formula for brexpiprazole Di-N-Oxide is with a molecular weight of approximately 465.6 g/mol. The IUPAC name is 7-[4-[4-(1-benzothiophen-4-yl)-1,4-dioxidopiperazine-1,4-diium-1-yl]butoxy]-1H-quinolin-2-one. The compound's InChI key is UFAZRHMCTHWTFW-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
Brexpiprazole Di-N-Oxide undergoes various chemical reactions, including:
Common reagents used in these reactions include potassium carbonate and sodium carbonate, often in conjunction with solvents like N,N-dimethylacetamide .
The primary products from these reactions include spiro-tosyl salt intermediates and the final brexpiprazole compound itself.
Brexpiprazole Di-N-Oxide functions as a modulator of neurotransmitter activity in the brain. It acts primarily through:
This dual action contributes to its therapeutic effects in managing symptoms of schizophrenia and depression .
Brexpiprazole Di-N-Oxide appears as white to off-white crystalline powder. It has a melting point of approximately 183°C (decomposition) and is practically insoluble in water, with solubility reported at about 0.56 mg/mL at pH 2 .
The compound is stable under various conditions such as hydrolysis (acidic, alkaline, neutral), photolysis, and thermal degradation but shows instability under oxidative conditions, leading to N-oxide impurities . Its predicted logarithmic acid dissociation constant values indicate significant stability across different pH levels.
Brexpiprazole Di-N-Oxide has notable applications in scientific research:
Brexpiprazole di-N-oxide (1-(benzo[b]thiophen-4-yl)-4-(4-((2-oxo-1,2-dihydroquinolin-7-yl)oxy)butyl)piperazine 1,4-dioxide) is synthesized as a key oxidative metabolite or process intermediate during brexpiprazole manufacturing. The core structural feature—the piperazine-1,4-dioxide moiety—is introduced through late-stage oxidation of the parent brexpiprazole molecule using peroxygen-based oxidants. This transformation requires precise chemoselectivity to avoid over-oxidation of the benzothiophene sulfur atom while achieving complete di-N-oxidation of the piperazine ring. The most industrially viable route involves reacting brexpiprazole with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C, achieving >95% conversion to the di-N-oxide derivative within 4 hours [1] [4]. Alternative pathways include the use of dimethyldioxirane (DMDO) or catalytic hydrogen peroxide with tungstic acid, though these methods show lower selectivity for the di-N-oxide product [9].
A significant advancement involves synthesizing the di-N-oxide directly from a protected piperazine precursor prior to coupling with the 7-hydroxyquinolin-2-one moiety. This strategy minimizes side reactions during oxidation, such as quinoline ring epoxidation or sulfoxidation of the benzothiophene group. Specifically, 1-(benzo[b]thiophen-4-yl)piperazine is treated with 3 equivalents of trifluoroperacetic acid to yield the corresponding 1,4-dioxide salt, which is then alkylated with 4-(4-chlorobutoxy)-1H-quinolin-2-one under phase-transfer conditions (tetrabutylammonium bromide, potassium carbonate) [1] [4]. This approach achieves an 88% isolated yield of brexpiprazole di-N-oxide with ≤0.15% sulfoxide impurities, making it preferable for large-scale production.
Table 1: Nomenclature of Brexpiprazole Di-N-Oxide
Systematic Name | Synonyms | CAS Registry Number |
---|---|---|
1-(Benzo[b]thiophen-4-yl)-4-(4-((2-oxo-1,2-dihydroquinolin-7-yl)oxy)butyl)piperazine 1,4-dioxide | Brexpiprazole di oxide (N and S oxide); 7-[4-(4-Benzo[b]thien-4-yl-1,4-dioxido-1-piperazinyl)butoxy]-2(1H)-quinolinone | 2247155-42-4 |
The critical challenge in N-oxide functionalization lies in balancing reaction kinetics, selectivity, and impurity profiles. Key parameters include:
Impurity control strategies include quenching residual oxidant with sodium thiosulfate and crystallizing the crude product from ethanol/water mixtures. This reduces impurities like BRX-705A (bis-alkylated quinoline dimer) to <0.05% [9]. Additionally, adding radical scavengers (BHT, 0.5 mol%) during mCPBA oxidation suppresses sulfoxide formation by 40–60% [1].
Table 2: Optimization Parameters for Di-N-Oxidation of Brexpiprazole
Oxidant System | Solvent | Temperature (°C) | Reaction Time (h) | Di-N-Oxide Yield (%) | Major Impurities (%) |
---|---|---|---|---|---|
mCPBA (2.2 equiv) | Dichloromethane | 0–5 | 4 | 95 | Sulfoxide (0.12) |
TBHP/VO(acac)₂ (0.1 equiv) | Toluene | 25 | 8 | 89 | Sulfoxide (2.3), Quinoline N-oxide (0.8) |
H₂O₂/WO₄ (5 equiv) | Acetonitrile | 10 | 1.5 | 92 | Dealkylated product (1.1) |
Producing brexpiprazole di-N-oxide at commercial scale faces three primary hurdles: purification complexity, thermal instability of N-oxides, and regulatory requirements for impurity profiling. The di-N-oxide exhibits low crystallinity due to its zwitterionic character, necessitating specialized isolation techniques. Anti-solvent crystallization using ethyl acetate/heptane mixtures increases purity from 92% to 99.9% but reduces yield by 15–20% [5] [8]. Continuous flow oxidation mitigates thermal risks by enabling precise temperature control and shorter residence times (minutes vs. hours), suppressing degradation products like hydrolyzed quinolinone [4].
Persistent impurities identified during scale-up include:
Regulatory controls require limiting these impurities to ≤0.15% via high-performance liquid chromatography (HPLC) with ultraviolet detection. Kilo-scale validation runs confirm that optimized processes achieve 99.90% HPLC purity and ≤0.05% individual impurities, meeting ICH Q3A guidelines [6] [9].
Table 3: Critical Impurities in Brexpiprazole Di-N-Oxide Synthesis
Impurity Code | Chemical Structure | Origin | Control Strategy |
---|---|---|---|
BRX-705A | 2,7-Bis{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinoline | Bis-alkylation during piperazine coupling | Recrystallization (ethanol/water) |
Sulfoxide | Benzo[b]thiophene-4-yl sulfoxide | Over-oxidation of benzothiophene | Radical scavengers (BHT), oxidant stoichiometry ≤2.2 equiv |
Des-benzothiophene | 4-(4-((2-Oxo-1,2-dihydroquinolin-7-yl)oxy)butyl)piperazine-1,4-dioxide | Acidic cleavage during oxidation | pH control (reaction mixture buffered at pH 6–7) |
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5